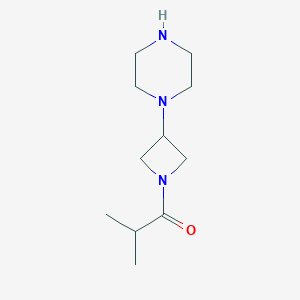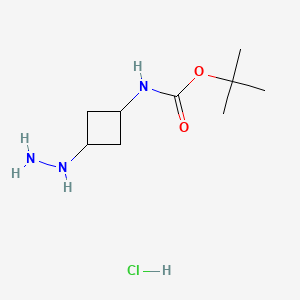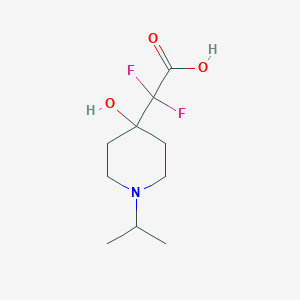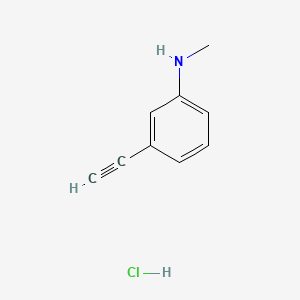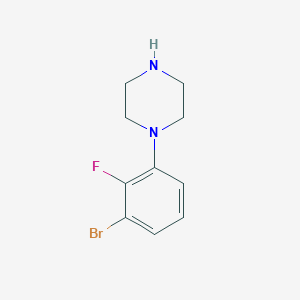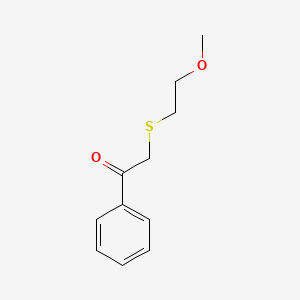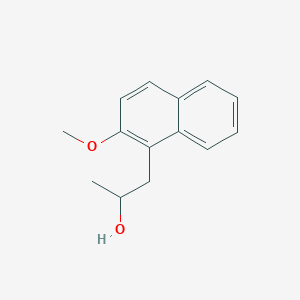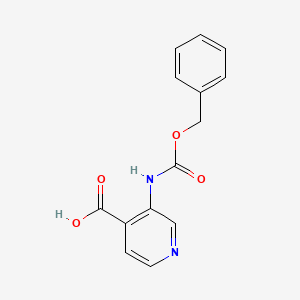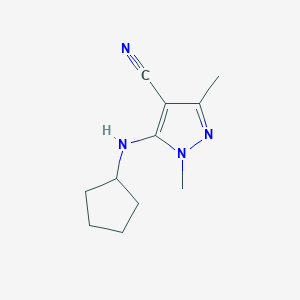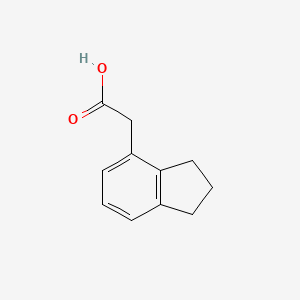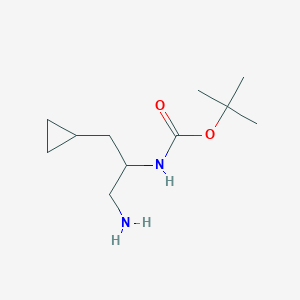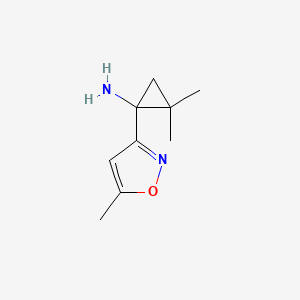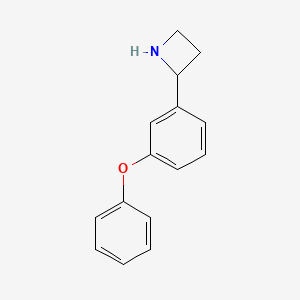
2-(3-Phenoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenoxyphenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
The synthesis of 2-(3-Phenoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Additionally, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-Phenoxyphenyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive under appropriate conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Phenoxyphenyl)azetidine has diverse applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as drug candidates due to their unique reactivity and stability . They are also used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents . The phenoxyphenyl group in this compound may further enhance its biological activity and specificity.
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyphenyl)azetidine is primarily driven by its ring strain and the presence of the phenoxyphenyl group. The ring strain makes the azetidine ring highly reactive, allowing it to interact with various molecular targets and pathways . The phenoxyphenyl group may contribute to the compound’s binding affinity and specificity towards certain biological targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(3-Phenoxyphenyl)azetidine can be compared with other similar compounds such as aziridines and other functionalized azetidines. Azetidines are more stable than aziridines due to their lower ring strain, making them easier to handle and more versatile in chemical reactions . The presence of the phenoxyphenyl group in this compound distinguishes it from other azetidines, potentially enhancing its reactivity and applications. Similar compounds include azetidine-2-ones and other substituted azetidines .
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)azetidine |
InChI |
InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-14-8-4-5-12(11-14)15-9-10-16-15/h1-8,11,15-16H,9-10H2 |
InChI Key |
ACPWUPWJKNZFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


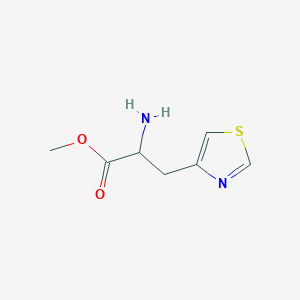
![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
